molecular formula C19H13NO4 B8227325 3,3'-(Pyridine-2,6-diyl)dibenzoic acid

3,3'-(Pyridine-2,6-diyl)dibenzoic acid

Cat. No.: B8227325
M. Wt: 319.3 g/mol
InChI Key: DHLBZJSFGBPQQW-UHFFFAOYSA-N
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Description

3,3’-(Pyridine-2,6-diyl)dibenzoic acid is an organic compound that features a pyridine ring flanked by two benzoic acid groups. This compound is of interest due to its unique structural properties, which make it a valuable building block in the synthesis of various coordination polymers and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Pyridine-2,6-diyl)dibenzoic acid typically involves the reaction of 2,6-dibromopyridine with 3-carboxyphenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods: This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,3’-(Pyridine-2,6-diyl)dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 3,3’-(Pyridine-2,6-diyl)dibenzoic acid exerts its effects is largely dependent on its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing processes such as catalysis, molecular recognition, and signal transduction .

Comparison with Similar Compounds

Uniqueness: 3,3’-(Pyridine-2,6-diyl)dibenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for the formation of coordination polymers with unique structural and functional characteristics .

Properties

IUPAC Name

3-[6-(3-carboxyphenyl)pyridin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-18(22)14-6-1-4-12(10-14)16-8-3-9-17(20-16)13-5-2-7-15(11-13)19(23)24/h1-11H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLBZJSFGBPQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC=C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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